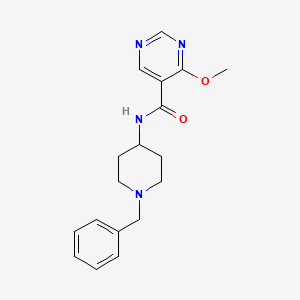
2-Cyclohexen-1-one, 3-amino-2-hydroxy-4,4,6,6-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol. This compound is known for its unique structure, which includes a cyclohexene ring substituted with amino, hydroxy, and tetramethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The production is conducted in cleanroom environments to prevent contamination and ensure the safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one
- 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one acetate
- 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one sulfate
Uniqueness
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in aqueous environments.
Properties
CAS No. |
68213-19-4 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-9(2)5-10(3,4)8(13)6(12)7(9)11;/h12H,5,11H2,1-4H3;1H |
InChI Key |
DBOBAIWCUWVXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C(=C1N)O)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


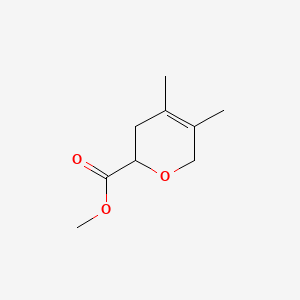

![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
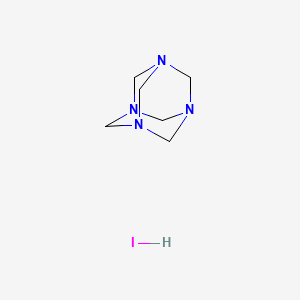

![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
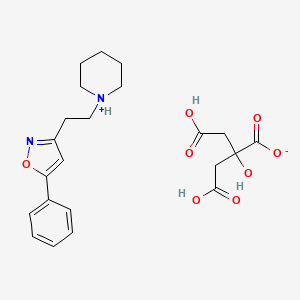


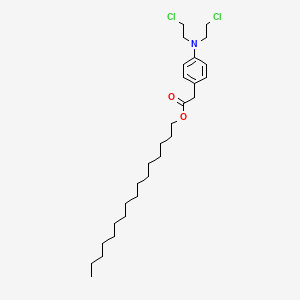
![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)

